

# SR9243: A Technical Guide to a Novel LXR Inverse Agonist

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SR9243

Cat. No.: B10762187

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For Researchers, Scientists, and Drug Development Professionals

**SR9243** is a synthetic small molecule that has garnered significant interest in the scientific community for its potent and selective activity as a Liver X Receptor (LXR) inverse agonist. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to **SR9243**, intended to serve as a valuable resource for professionals in research and drug development.

## Chemical Structure and Properties

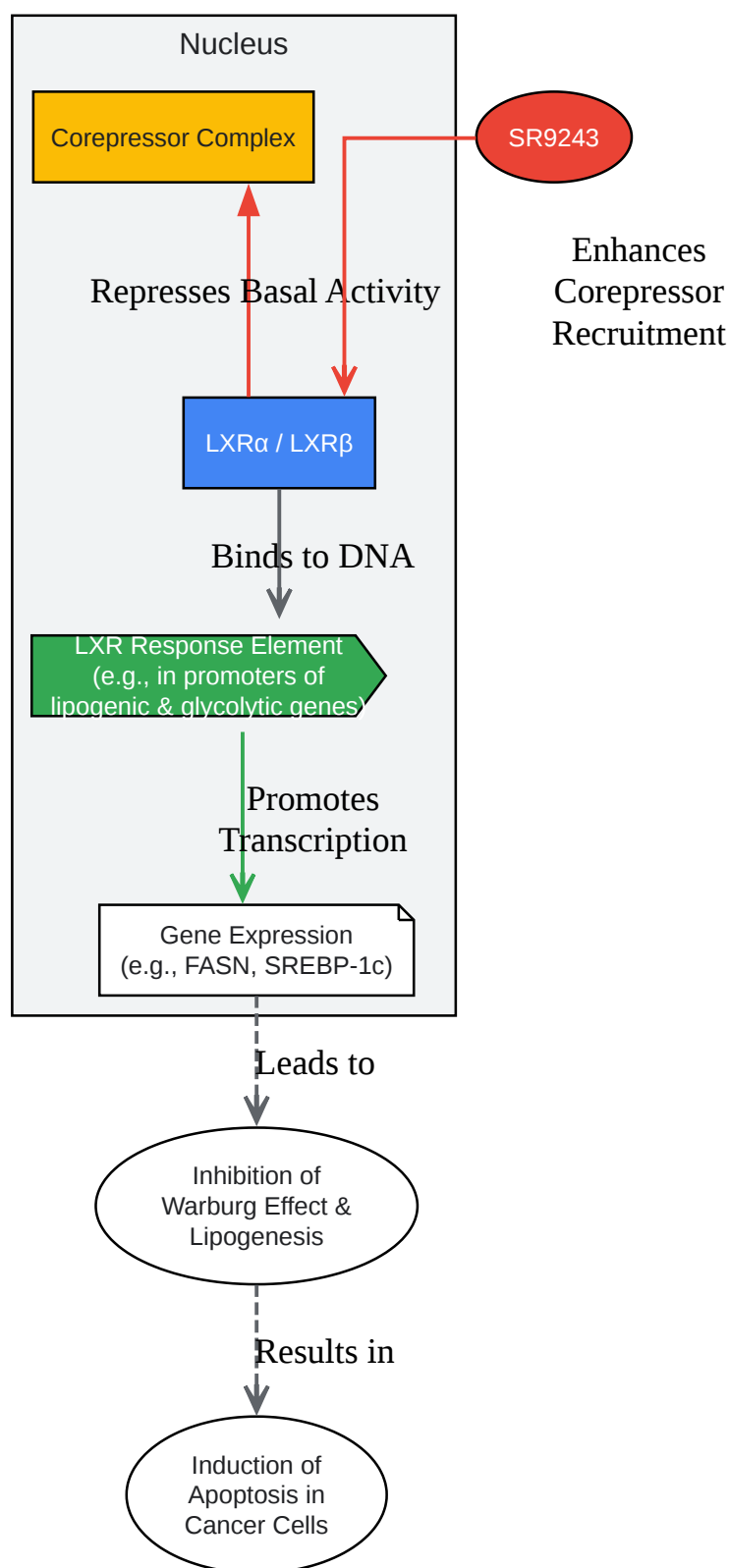
**SR9243** is a benzenesulfonamide derivative with a complex molecular structure. Its systematic IUPAC name is N-[2-(3-Bromophenyl)ethyl]-2,4,6-trimethyl-N-[[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]methyl]benzenesulfonamide. The molecule was designed for systemic exposure, distinguishing it from earlier LXR inverse agonists like SR9238 which possess a rapidly metabolized ester moiety.<sup>[1]</sup>

A summary of the key chemical and physical properties of **SR9243** is presented in the table below.

Property	Value	Source
Molecular Formula	C31H32BrNO4S2	[2][3]
Molecular Weight	626.62 g/mol	[2][3]
IUPAC Name	N-[2-(3-Bromophenyl)ethyl]-2,4,6-trimethyl-N-[[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]methyl]benzenesulfonamide	
CAS Number	1613028-81-1	[3][4]
Appearance	White to off-white solid	[5]
Purity	≥98%	
Solubility	Soluble in DMSO (up to 20 mM or 33 mg/mL)	[6]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 2 years	[2][5]

## Mechanism of Action: LXR Inverse Agonism

**SR9243** functions as a selective inverse agonist of Liver X Receptors (LXR $\alpha$  and LXR $\beta$ ), which are nuclear receptors that play a critical role in regulating the expression of genes involved in lipid metabolism and inflammation.[1] Unlike LXR agonists that activate these receptors, **SR9243** suppresses their basal activity. It achieves this by inducing the recruitment of corepressor proteins to LXR, thereby downregulating the transcription of LXR target genes to below basal levels.[1][4] This targeted action on LXRs leads to the inhibition of two key metabolic pathways often dysregulated in cancer: the Warburg effect (aerobic glycolysis) and de novo lipogenesis.[1]



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Caption: Signaling pathway of **SR9243** as an LXR inverse agonist.

## Biological Activity and Efficacy

**SR9243** demonstrates broad anti-tumor activity across a range of cancer cell lines by selectively targeting cancer cell metabolism.<sup>[1][4]</sup> It potently reduces the viability of cancer cells at nanomolar concentrations by inhibiting lipogenic gene expression, which leads to the depletion of intracellular lipids.<sup>[4][5]</sup> Notably, the cytotoxic effects of **SR9243** can be rescued by supplementing the cell culture media with fatty acids like oleate, stearate, and palmitate, confirming its mechanism of action through lipid depletion.<sup>[4][5]</sup> Importantly, **SR9243** appears to be non-toxic to non-malignant cells.<sup>[1]</sup>

The table below summarizes the half-maximal inhibitory concentrations (IC<sub>50</sub>) of **SR9243** in various cancer cell lines.

Cell Line	Cancer Type	IC <sub>50</sub> (approx.)
PC3	Prostate	15-104 nM
DU-145	Prostate	15-104 nM
SW620	Colorectal	15-104 nM
HT29	Colorectal	15-104 nM
HOP-62	Lung	15-104 nM
NCI-H23	Lung	15-104 nM
(Data sourced from <sup>[2][4][5]</sup> )		

In vivo studies using mouse xenograft models have shown that **SR9243** effectively inhibits tumor growth.<sup>[4]</sup> It achieves this by suppressing glycolysis and lipogenesis within the tumor, leading to apoptotic cancer cell death.<sup>[4]</sup> A significant advantage observed in these studies is the lack of common toxic side effects such as weight loss, hepatotoxicity, or inflammation.<sup>[1][4][7]</sup>

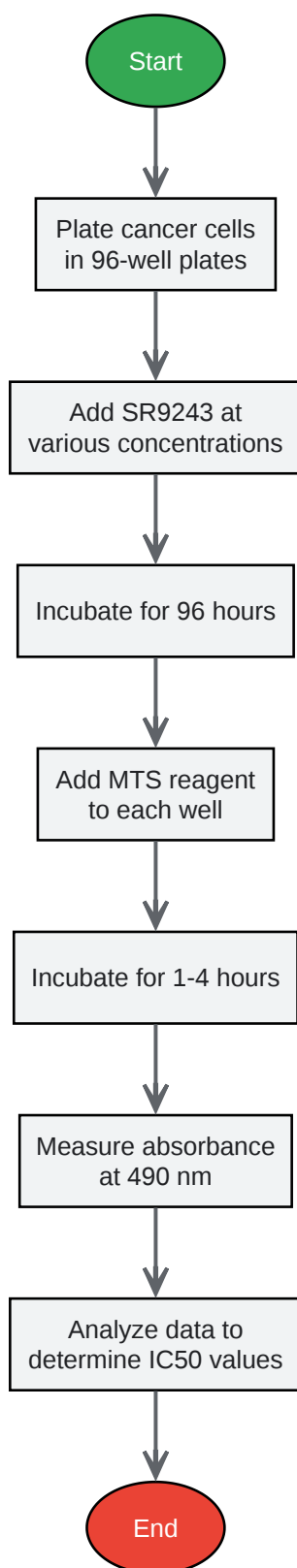
## Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the efficacy of **SR9243**.

## In Vitro Cell Viability Assay

This protocol is used to determine the cytotoxic effects of **SR9243** on cancer cell lines.

- Cell Plating: Cancer cells (e.g., DU-145, SW620, HOP-62) are cultured in 96-well plates.[\[6\]](#)
- Treatment: Cells are treated with varying concentrations of **SR9243** (or a vehicle control, typically DMSO) in media containing 1% Fetal Bovine Serum (FBS) and antibiotics.[\[6\]](#)
- Incubation: The treated cells are incubated for 96 hours.[\[6\]](#)
- Viability Assessment: Cell viability is measured using a commercial assay kit, such as the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS), according to the manufacturer's instructions.[\[6\]](#)



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Caption: Workflow for an in vitro cell viability assay.

## Colony Formation Assay

This assay assesses the long-term effect of **SR9243** on the proliferative capacity of cancer cells.

- **Cell Plating:** Cancer cells are plated at a low density (e.g., 5,000 cells per well) in 6-well plates.[\[5\]](#)
- **Treatment:** Cells are treated with a vehicle control (DMSO) or **SR9243** at specified concentrations (e.g., 100 nM).[\[5\]](#)
- **Incubation:** The cells are allowed to grow for approximately 4 days, or until visible colonies are formed.[\[5\]](#)
- **Fixation and Staining:** The colonies are fixed with 1% formaldehyde and then stained with a 0.05% crystal violet solution.[\[5\]](#)
- **Analysis:** The number and size of the colonies are quantified to determine the effect of the treatment on clonogenic survival.

## In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of **SR9243** in a living organism.

- **Animal Models:** Immunocompromised mice (e.g., Nu/Nu) are typically used.[\[5\]](#)
- **Tumor Implantation:** Cancer cells (e.g., SW620, DU-145) are subcutaneously injected into the flanks of the mice to establish tumors.
- **Treatment Administration:** Once tumors reach a palpable size, mice are treated with either a vehicle solution (e.g., 10% DMSO, 10% Tween-80) or **SR9243**.[\[2\]](#)[\[5\]](#) A common dosage is 30-60 mg/kg administered via intraperitoneal (i.p.) injection once daily.[\[2\]](#)[\[6\]](#)
- **Monitoring:** Tumor volume and the body weight of the mice are monitored regularly throughout the study. Signs of toxicity are also observed daily.[\[1\]](#)[\[2\]](#)
- **Endpoint Analysis:** At the end of the study, mice are euthanized, and tumors are excised for further analysis, such as histology and biomarker assessment.[\[2\]](#)

## Conclusion

**SR9243** is a promising therapeutic candidate that selectively targets the metabolic vulnerabilities of cancer cells through LXR inverse agonism. Its ability to inhibit both the Warburg effect and lipogenesis, coupled with a favorable in vivo safety profile, makes it a compelling molecule for further investigation in oncology drug development. The detailed information and protocols provided in this guide offer a solid foundation for researchers and scientists working with this novel compound.

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